molecular formula C19H26ClFN2 B4187868 N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride CAS No. 1049693-76-6

N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride

Cat. No.: B4187868
CAS No.: 1049693-76-6
M. Wt: 336.9 g/mol
InChI Key: QKMSVUMAHDPEOA-UHFFFAOYSA-N
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Description

N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group and an aniline moiety. It is often used in the synthesis of pharmaceuticals and other organic compounds due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride typically involves multiple steps. One common method includes the reaction of N,N-diethylaniline with 2-(2-fluorophenyl)ethylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react over a specified period. The reaction mixture is then subjected to purification processes such as crystallization or distillation to isolate the desired product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethylaniline: Lacks the fluorophenyl group, making it less versatile in certain reactions.

    2-(2-fluorophenyl)ethylamine: Does not have the aniline moiety, limiting its applications in organic synthesis.

    N,N-diethyl-4-aminobenzaldehyde: Similar structure but different functional groups, leading to different reactivity and applications.

Uniqueness

N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride is unique due to its combination of a fluorophenyl group and an aniline moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N,N-diethyl-4-[[2-(2-fluorophenyl)ethylamino]methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2.ClH/c1-3-22(4-2)18-11-9-16(10-12-18)15-21-14-13-17-7-5-6-8-19(17)20;/h5-12,21H,3-4,13-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMSVUMAHDPEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795596
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1049693-76-6
Record name Benzeneethanamine, N-[[4-(diethylamino)phenyl]methyl]-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049693-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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